2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Description
The compound 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide belongs to the triazolo-triazine acetamide class, characterized by a fused triazolo-triazine core linked to a sulfanyl acetamide moiety. The structure features two ethylamino groups at positions 5 and 7 of the triazolo-triazine ring, a sulfanyl bridge at position 3, and an acetamide substituent terminating in a 5-chloro-2-methylphenyl group.
The ethylamino groups may contribute to hydrogen bonding with biological targets, while the sulfanyl bridge adds structural rigidity. Computational properties (e.g., molecular weight ≈ 402–420 g/mol, logP ≈ 3–4) align with analogs in this class, balancing solubility and bioavailability .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-12-8-11(18)7-6-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLWKKUGQOAYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the aromatic substituents and triazolo-triazine core modifications. Key comparisons include:
Table 1: Structural and Property Comparison
Note: Values marked with * are extrapolated based on structural similarities.
Key Findings:
Aromatic Substituent Effects :
- The 5-chloro-2-methylphenyl group in the target compound provides moderate lipophilicity (logP ~3.8), balancing solubility and membrane penetration. In contrast, the 2,4,6-trichlorophenyl analog has higher logP (~4.5), favoring lipid-rich environments (e.g., fungal cell membranes). The 3-methoxyphenyl derivative is less lipophilic (logP 3.4), enhancing aqueous solubility for systemic bioavailability.
Bioactivity Trends: Chlorinated phenyl groups correlate with pesticidal activity. For example, flumetsulam (a triazolo-pyrimidine sulfonamide) targets acetolactate synthase in weeds , while the 2,4,6-trichlorophenyl analog may act as a fungicide.
Hydrogen-Bonding Capacity: All analogs share three H-bond donors (two ethylamino groups and one acetamide NH), critical for binding enzyme active sites.
Research Implications and Limitations
The comparison relies on extrapolation from analogs, necessitating further validation through:
- In vitro assays to assess herbicidal/pesticidal efficacy.
- SAR studies to optimize substituents for target selectivity.
- Toxicity profiling to evaluate environmental and mammalian safety.
Current evidence highlights the triazolo-triazine acetamide scaffold as a versatile platform for agrochemical development, with substituent tuning offering control over physicochemical and bioactive properties .
Biological Activity
The compound 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Biological Activity Overview
Research has shown that compounds containing the triazole moiety exhibit a range of biological activities including antiviral , antitumor , and antimicrobial effects. The specific compound under consideration has been evaluated for its cytotoxic effects on various cancer cell lines and its potential as an anti-infective agent.
Antitumor Activity
A study highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and subsequent mitotic catastrophe. In vitro assays demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability in melanoma (A375) cells to as low as 6% after 48 hours of treatment .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A375 | 10 | 6 |
| MCF-7 | 50 | 43.4 |
| HCT-116 | 6.2 | IC50 |
The biological activity of this compound appears to be mediated through multiple pathways:
- Apoptosis Induction : Flow cytometry analyses confirmed increased apoptosis markers after treatment.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the mitotic phase.
- Target Protein Interaction : Proteomic studies utilizing SILAC identified specific protein targets that are modulated by the compound, indicating a novel mechanism distinct from traditional chemotherapeutics .
Antiviral Properties
In addition to its antitumor effects, compounds similar to this triazole derivative have demonstrated antiviral properties. Studies suggest that triazole-thiones can inhibit viral replication by targeting viral enzymes essential for their lifecycle . This opens avenues for further exploration in antiviral drug development.
Study on Cytotoxicity
In a recent study involving various derivatives of triazoles, it was found that modifications at specific positions on the triazole ring significantly impacted cytotoxicity against different cancer cell lines. For instance, derivatives with hydrophobic substituents showed improved activity compared to their less substituted counterparts .
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications in oncology and virology. The compound's ability to target multiple pathways makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer treatments.
Q & A
Q. What are the critical steps for synthesizing this triazolo-triazine derivative, and how can reaction conditions be optimized?
The synthesis involves a multi-step sequence:
- Step 1 : Preparation of the triazolo-triazine core via cyclization of ethylamino-substituted precursors under reflux conditions (ethanol, 70–100°C, 24–72 hours) .
- Step 2 : Thiolation at the C3 position using a sulfanylating agent (e.g., thiourea or Lawesson’s reagent) to introduce the sulfanyl bridge .
- Step 3 : Acylation with 5-chloro-2-methylphenyl acetic acid derivatives in the presence of coupling agents like EDCI/HOBt .
Optimization : Adjust solvent polarity (e.g., 1,4-dioxane vs. DMF) and stoichiometric ratios (e.g., 1.1–4.5 equivalents of amine) to improve yield. Monitor reactions via TLC and purify intermediates using gradient elution column chromatography (ethyl acetate/light petroleum mixtures) .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., ethylamino protons at δ 1.2–1.4 ppm, aromatic protons from the 5-chloro-2-methylphenyl group at δ 7.0–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., calculated for : 430.09 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Degrades under UV exposure; store in amber vials at -20°C .
- pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Thermal stability : Decomposes above 250°C; differential scanning calorimetry (DSC) shows endothermic peaks correlating with melting points .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding its biological activity (e.g., anticancer vs. anti-inflammatory effects)?
- Orthogonal assays : Use kinase inhibition assays (e.g., EGFR or JAK2 targets) alongside cytokine profiling (e.g., IL-6/TNF-α suppression) to decouple mechanisms .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing 5-chloro-2-methylphenyl with 4-methoxybenzyl) to identify pharmacophore contributions .
- Dose-response studies : Perform IC determinations in multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to clarify context-dependent effects .
Q. What computational strategies are effective for predicting binding modes and optimizing affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., triazolo-triazine core forming π-π stacking with tyrosine residues) .
- QSAR modeling : Train models on datasets of triazolo-triazine derivatives to correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory potency .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) to identify critical hydrogen bonds (e.g., sulfanyl-acetamide with Asp831 in EGFR) .
Q. How can synthetic routes be scaled while maintaining enantiomeric purity for in vivo studies?
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to control stereochemistry .
- Continuous flow chemistry : Optimize residence time and temperature in microreactors to minimize side reactions (e.g., epimerization) .
- Purification : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of enantiomers .
Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in this compound class?
- Fragment-based screening : Test truncated analogs (e.g., triazolo-triazine core alone vs. full molecule) to identify essential moieties .
- Isosteric replacements : Substitute sulfur in the sulfanyl bridge with selenium or oxygen to assess electronic effects on bioactivity .
- Proteomics profiling : Combine affinity chromatography with LC-MS/MS to map off-target interactions (e.g., unintended kinase binding) .
Methodological Challenges and Solutions
Q. How can researchers address low yields during the acylation step?
- Activation strategy : Switch from EDCI/HOBt to PyBOP or HATU for better coupling efficiency .
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
- Temperature control : Perform reactions at 0–4°C to minimize racemization .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Strict QC protocols : Require ≥98% purity (HPLC) and confirm identity via H NMR and HRMS for each batch .
- Standardized assay conditions : Use identical cell passage numbers, serum lots, and incubation times across replicates .
- Positive controls : Include reference inhibitors (e.g., gefitinib for EGFR) to normalize inter-experiment variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
